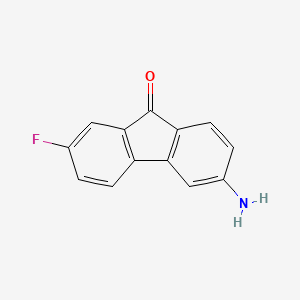
6-Amino-2-fluoro-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-one,6-amino-2-fluoro- is an organic compound with the molecular formula C13H8FNO. It is a derivative of fluorenone, characterized by the presence of an amino group at the 6th position and a fluorine atom at the 2nd position on the fluorenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one,6-amino-2-fluoro- typically involves multi-step organic reactions. One common method includes the introduction of the amino group and the fluorine atom through nucleophilic substitution reactions. The starting material, fluorenone, undergoes nitration to introduce a nitro group, which is subsequently reduced to an amino group. The fluorine atom is introduced via halogenation reactions .
Industrial Production Methods
Industrial production of 9H-Fluoren-9-one,6-amino-2-fluoro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency. The use of palladium-catalyzed carbonylative multiple C-C bond formation is one such method that has been explored for the synthesis of fluorenone derivatives .
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-one,6-amino-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone quinones, while reduction can produce fluorenol derivatives .
Scientific Research Applications
9H-Fluoren-9-one,6-amino-2-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one,6-amino-2-fluoro- involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: The parent compound without the amino and fluorine substitutions.
6-Amino-9H-fluoren-9-one: Similar structure but lacks the fluorine atom.
2-Fluoro-9H-fluoren-9-one: Similar structure but lacks the amino group
Uniqueness
9H-Fluoren-9-one,6-amino-2-fluoro- is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
16234-85-8 |
|---|---|
Molecular Formula |
C13H8FNO |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
6-amino-2-fluorofluoren-9-one |
InChI |
InChI=1S/C13H8FNO/c14-7-1-3-9-11-6-8(15)2-4-10(11)13(16)12(9)5-7/h1-6H,15H2 |
InChI Key |
AYSCNZVRTTWOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


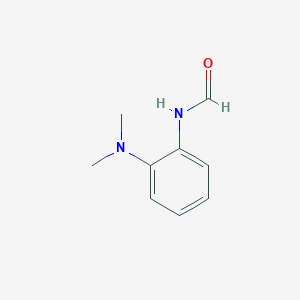
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)

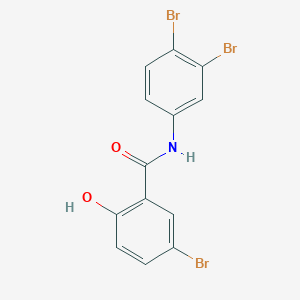
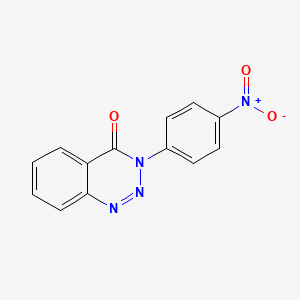
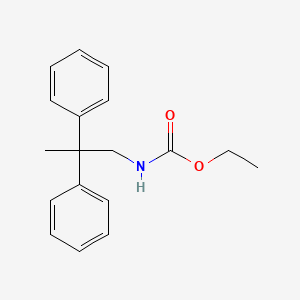


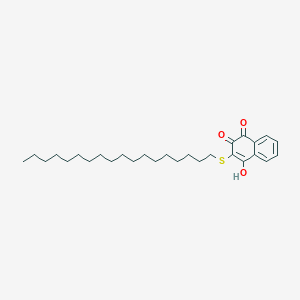
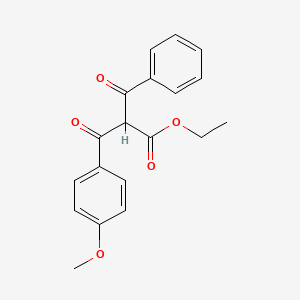
![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
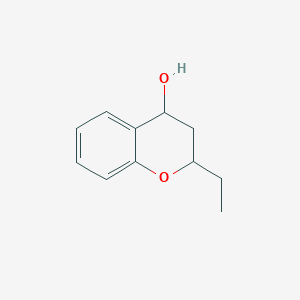

![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
